molecular formula C9H7N7O2S B563783 Azathioprine-13C4 CAS No. 1346600-71-2

Azathioprine-13C4

Cat. No. B563783
CAS RN: 1346600-71-2
M. Wt: 281.231
InChI Key: LMEKQMALGUDUQG-HXRDNURUSA-N
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Description

Azathioprine-13C4 is the 13C labeled Azathioprine . Azathioprine is an immunosuppressive medication used for the treatment of various diseases such as rheumatoid arthritis, granulomatosis with polyangiitis, Crohn’s disease, ulcerative colitis, and systemic lupus erythematosus . It is also used in kidney transplants to prevent rejection .


Molecular Structure Analysis

Azathioprine-13C4 has a molecular formula of C513C4H7N7O2S and a molecular weight of 281.23 . The structural formulas with relevant chemical properties are shown for azathioprine .


Chemical Reactions Analysis

Azathioprine is an antagonist of purine metabolism, resulting in the inhibition of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein synthesis . It blocks purine production, preventing replication of highly proliferating cells such as B and T lymphocytes .


Physical And Chemical Properties Analysis

Azathioprine-13C4 has a molecular weight of 281.23 and a molecular formula of C513C4H7N7O2S . It is soluble in DMSO .

Scientific Research Applications

Interaction with DNA

Azathioprine has been investigated for its electrochemical behavior and interaction with deoxyribonucleic acid (DNA). Studies using voltammetric techniques, mass spectrometry (MS), and scanning electron microscopy (SEM) have explored this interaction, which is crucial for understanding its immunosuppressive effects .

Gastrointestinal Disorders Treatment

Research has examined Azathioprine’s effectiveness in treating gastrointestinal disorders, such as Crohn’s disease. A study comparing Azathioprine with exclusive enteral nutrition (EEN) showed significant differences in effectiveness over a 12-month period .

Anti-inflammatory Properties

Azathioprine has been recognized for its anti-inflammatory properties. Contemporary research suggests that certain thiopurine analogues, which include Azathioprine, are less toxic and more effective in reducing inflammation compared to other compounds like mercaptopurine .

Immunosuppressive Drug Mechanisms

The redox mechanism of Azathioprine is a key area of study, providing insights into its function as an immunosuppressive drug. Understanding this mechanism helps in optimizing its use in various therapeutic applications .

Drug Delivery Systems

Advancements in drug delivery systems for thiopurines like Azathioprine are being researched. These developments aim to improve the efficacy and reduce the toxicity of these drugs .

Comparative Toxicity Studies

Azathioprine is part of studies that compare the toxicity levels of different thiopurines. These studies are essential for determining safer treatment options for patients requiring immunosuppressive therapy .

Mechanism of Action

Azathioprine is an immunosuppressive agent which functions through modulation of rac1 to induce T cell apoptosis, as well as other unknown immunosuppressive functions . It works via 6-thioguanine to disrupt the making of RNA and DNA by cells .

Safety and Hazards

Azathioprine is harmful if swallowed and may cause genetic defects and cancer . It is advised to avoid contact with skin, eyes, and clothing, and to avoid breathing dust . It is also advised not to ingest it .

properties

IUPAC Name

6-(3-(113C)methyl-5-nitro(2,4,5-13C3)imidazol-4-yl)sulfanyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13)/i1+1,4+1,7+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEKQMALGUDUQG-HXRDNURUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]N1[13CH]=N[13C](=[13C]1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747064
Record name 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azathioprine-13C4

CAS RN

1346600-71-2
Record name 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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